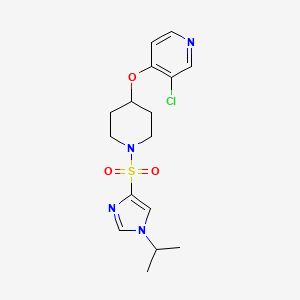

3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C16H21ClN4O3S and its molecular weight is 384.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

One area of research involves the synthesis of imidazo[1,2-a]pyridines with potential as antisecretory and cytoprotective agents against ulcers, despite lacking significant antisecretory activity in certain models. These compounds demonstrated good cytoprotective properties, indicating their potential for further exploration in medical applications (Starrett et al., 1989).

Antimicrobial Activity

Another study focused on the synthesis of heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole, exploring their antimicrobial activities. This research highlights the versatility of heterocyclic chemistries in developing potential antimicrobial agents (El‐Emary et al., 2002).

Industrial Applications

Research into the additives' effect on the throwing power and stability of Tin(II) solutions during the anodizing process of aluminum, including the use of heterocyclic organic compounds, showcases the compound's potential industrial applications. This illustrates the intersection of organic chemistry and materials science for improving industrial processes (Moshohoritou et al., 1994).

Fluorescent Compounds and Anticancer Agents

The synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines via oxidative condensation-cyclization, with applications in bioimaging and sensing, demonstrates the potential of these compounds in enhancing the visualization of biological processes (Shibahara et al., 2009). Furthermore, the development of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlights the ongoing efforts to discover new therapeutic compounds (Redda et al., 2007).

Wirkmechanismus

Target of Action

The compound 3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is primarily targeted towards the H3 histamine receptor . The H3 histamine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the release of neurotransmitters in the central nervous system .

Mode of Action

The compound acts as an antagonist at the H3 histamine receptor . This means it binds to the receptor and inhibits its function, preventing the normal cellular response to histamine. This can lead to a decrease in the release of neurotransmitters, which can have various effects depending on the specific neural pathway involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histaminergic pathway. By acting as an antagonist at the H3 histamine receptor, the compound can modulate the release of neurotransmitters in this pathway . This can have downstream effects on various physiological processes, including sleep-wake cycles, cognitive function, and regulation of body temperature .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific neural pathways in which the H3 histamine receptor is involved. For example, by inhibiting the release of neurotransmitters in certain pathways, the compound could potentially affect cognitive function, sleep-wake cycles, or body temperature regulation .

Eigenschaften

IUPAC Name |

3-chloro-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O3S/c1-12(2)20-10-16(19-11-20)25(22,23)21-7-4-13(5-8-21)24-15-3-6-18-9-14(15)17/h3,6,9-13H,4-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSBRUSUJUFXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2967475.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)

![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)

![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)